6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde

Catalog No.
S685967
CAS No.
72744-55-9
M.F
C8H5BrO3
M. Wt
229.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde

CAS Number

72744-55-9

Product Name

6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde

IUPAC Name

6-bromo-1,3-benzodioxole-4-carbaldehyde

Molecular Formula

C8H5BrO3

Molecular Weight

229.03 g/mol

InChI

InChI=1S/C8H5BrO3/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-3H,4H2

InChI Key

GSUMLIBYYGBVMW-UHFFFAOYSA-N

SMILES

C1OC2=CC(=CC(=C2O1)C=O)Br

Canonical SMILES

C1OC2=CC(=CC(=C2O1)C=O)Br

Synthesis:

6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde, also known as 6-bromo-1,3-benzodioxole-4-carboxaldehyde, can be synthesized through various methods, with one common approach involving the bromination of 1,3-benzodioxole-4-carboxaldehyde. This process typically utilizes a brominating agent, such as bromine or N-bromosuccinimide, under specific reaction conditions. []

Applications:

The primary application of 6-bromobenzo[d][1,3]dioxole-4-carbaldehyde lies in its use as a building block for the synthesis of more complex molecules. Its unique chemical structure, incorporating a bromine atom and a formyl group (CHO), allows it to participate in various organic reactions, leading to the formation of diverse target compounds.

Here are some specific examples of its applications in scientific research:

  • Synthesis of 2H-indazoles: 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde serves as a valuable precursor in the synthesis of 2H-indazoles, a class of heterocyclic compounds with diverse biological activities. The reaction typically involves a multi-step process, utilizing the reactive bromine group for further functionalization. []
  • Synthesis of N-substituted anilines: The compound can also be employed in the synthesis of N-substituted anilines, which are aromatic amines with various applications in medicinal chemistry and materials science. The reaction often involves the conversion of the formyl group into an amine functionality through reductive amination techniques. []

Current Research:

While extensive research has been conducted on the synthesis and applications of 6-bromobenzo[d][1,3]dioxole-4-carbaldehyde, ongoing research continues to explore its potential in various fields. This includes investigations into:

  • Development of novel synthetic methodologies: Researchers are constantly seeking new and improved methods for synthesizing this compound, aiming for higher efficiency, cost-effectiveness, and environmental sustainability.
  • Exploration of new applications: Scientists are actively exploring the potential of 6-bromobenzo[d][1,3]dioxole-4-carbaldehyde in the synthesis of novel materials with desired properties, such as pharmaceuticals, functional polymers, and advanced organic materials.

6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde is a chemical compound with the molecular formula C₈H₅BrO₃ and a molecular weight of 229.03 g/mol. It features a bromine atom attached to a benzo[d][1,3]dioxole ring, specifically at the 6-position, with an aldehyde functional group at the 4-position. This compound is typically encountered as a solid and is known for its moderate stability under inert atmospheric conditions, with recommended storage temperatures between 2°C and 8°C to maintain purity levels of around 95% .

Currently, there is no documented information on the specific mechanism of action of 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde in biological systems. As a building block, it serves as a starting material for the synthesis of potentially bioactive molecules whose mechanisms would need to be investigated.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to laboratory safety guidelines.
Typical of aldehydes and aromatic compounds:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, such as alcohols or amines, leading to the formation of hemiacetals or imines.
  • Electrophilic Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at various positions on the ring.
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid under appropriate conditions.

These reactions make it a versatile intermediate in organic synthesis.

Several synthetic routes can be employed to produce 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde:

  • Bromination of Benzodioxole: Starting from benzodioxole, bromination can be performed using bromine or N-bromosuccinimide in an appropriate solvent to introduce the bromine atom at the desired position.
  • Formylation: The introduction of the aldehyde group can be achieved via formylation reactions such as the Vilsmeier-Haack reaction or using formic acid and phosphorous oxychloride.
  • One-Pot Synthesis: A more efficient approach may involve a one-pot synthesis combining both bromination and formylation steps under controlled conditions.

6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It can be used to develop new pharmaceutical compounds due to its potential biological activity.
  • Dyes and Pigments: The compound may find use in synthesizing dyes or pigments owing to its chromophoric properties.
  • Research Reagent: It is utilized in various research applications for studying chemical reactivity and biological interactions.

Several compounds share structural similarities with 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
6-BromopiperonalSimilar structure with a different functional groupAntimicrobial properties
1,3-Benzodioxole-4-carbaldehydeLacks bromine substitutionLimited biological activity
5-Bromo-2-hydroxybenzaldehydeHydroxyl group instead of dioxoleAntioxidant properties

6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde is unique due to its specific position of bromination and the presence of both dioxole and aldehyde functional groups, which may enhance its reactivity and biological potential compared to these similar compounds.

XLogP3

1.9

Dates

Modify: 2023-08-15

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